TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE
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Overview
Description
TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE is a synthetic organic compound that features a unique combination of a benzothiazole moiety and an azetidine ring
Preparation Methods
The synthesis of TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiazole Moiety: This step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Azetidine Ring Formation: The azetidine ring is synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-haloamines.
Coupling of Benzothiazole and Azetidine: The final step involves the coupling of the benzothiazole moiety with the azetidine ring, typically through nucleophilic substitution or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole or azetidine rings.
Scientific Research Applications
TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in studies to understand its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is also studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring may contribute to the compound’s stability and binding affinity, enhancing its overall biological activity.
Comparison with Similar Compounds
TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE can be compared with similar compounds, such as:
TERT-BUTYL 3-(2-OXOETHYL)AZETIDINE-1-CARBOXYLATE: This compound features a similar azetidine ring but with different substituents, leading to variations in its chemical and biological properties.
TERT-BUTYL 3-[(METHYLSULFONYL)OXY]AZETIDINE-1-CARBOXYLATE:
1-TERT-BUTOXYCARBONYL-3-AMINOAZETIDINE: This compound contains an amino group, making it useful for different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of the benzothiazole and azetidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)20-14(18)17-8-10(9-17)19-13-16-11-6-4-5-7-12(11)21-13/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQDQBAWQWRBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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